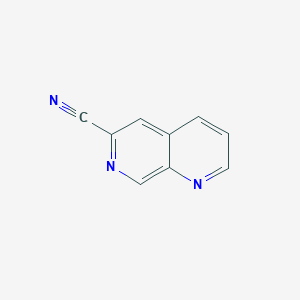
1,7-Naphthyridine-6-carbonitrile
Vue d'ensemble
Description
1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound . It is a member of the naphthyridine family, which are bicyclic systems containing two pyridine rings . These compounds have versatile applications in synthetic organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of naphthyridines often involves well-known classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . For example, the synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile has been achieved starting from benzonaphthyridine N-oxide, following the methodology of cyanation of two unsubstituted 1H-imidazole 3-oxides .Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridine-6-carbonitrile consists of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
Naphthyridines are known for their reactivity and their use as a ligand for metal complexes formation . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
1,7-Naphthyridine-6-carbonitrile is a white solid . The melting points of naphthyridines can vary widely .Applications De Recherche Scientifique
Anticancer Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines, a type of naphthyridine, have been found to have anticancer properties .
- Method : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .
- Results : The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines have been found to have anti-HIV properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anti-Microbial Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines have been found to have anti-microbial properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Analgesic Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines have been found to have analgesic properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anti-Inflammatory Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines have been found to have anti-inflammatory properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anti-Oxidant Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines have been found to have anti-oxidant properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Ligands in Coordination Chemistry
- Field : Coordination Chemistry
- Application : Naphthyridines, including 1,8-naphthyridines, are used as ligands in coordination chemistry .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Components of Light-Emitting Diodes
- Field : Materials Science
- Application : Naphthyridines are used as components of light-emitting diodes .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Dye-Sensitized Solar Cells
Safety And Hazards
Orientations Futures
Naphthyridines, including 1,7-Naphthyridine-6-carbonitrile, continue to be an area of interest in synthetic and medicinal chemistry due to their versatile applications . Future research may focus on developing new synthetic protocols, exploring their reactivity, and investigating their potential biological activities.
Propriétés
IUPAC Name |
1,7-naphthyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINHNXBKQLDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



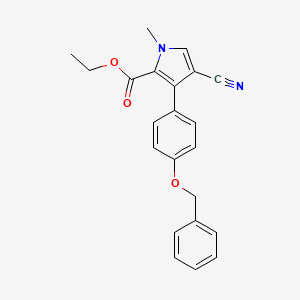

![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)
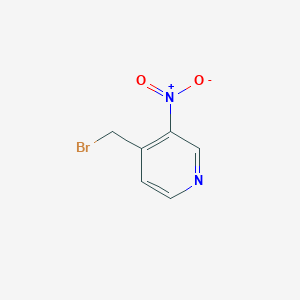

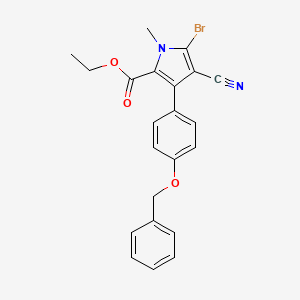

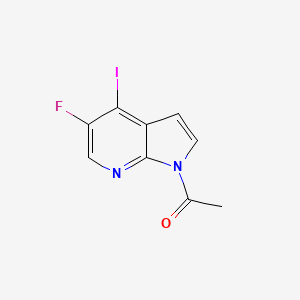
![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

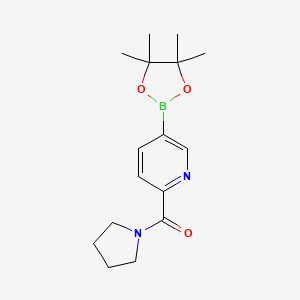
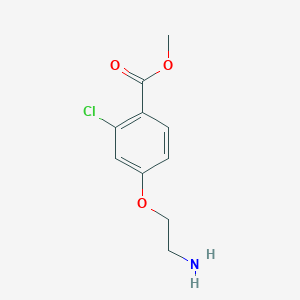
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)